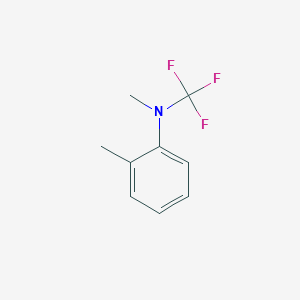

N,2-dimethyl-N-(trifluoromethyl)aniline

Description

N,2-Dimethyl-N-(trifluoromethyl)aniline (IUPAC name: N-methyl-2-(trifluoromethyl)aniline) is a fluorinated aromatic amine with the molecular formula C₈H₈F₃N and a molecular weight of 175.154 g/mol . The compound features a trifluoromethyl (-CF₃) group at the ortho position and a methyl group on the nitrogen atom. Its structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. For instance, it serves as a precursor in synthesizing cholinesterase inhibitors (e.g., methyl(phenyl)carbamate derivatives with IC₅₀ values as low as 1.97 µM for butyrylcholinesterase (BChE) inhibition) and antimalarial quinoline derivatives .

Properties

Molecular Formula |

C9H10F3N |

|---|---|

Molecular Weight |

189.18 g/mol |

IUPAC Name |

N,2-dimethyl-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H10F3N/c1-7-5-3-4-6-8(7)13(2)9(10,11)12/h3-6H,1-2H3 |

InChI Key |

IAAPANAOXXJFDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,2-Dimethyl-N-(trifluoromethyl)aniline

Direct Trifluoromethylation of N,2-Dimethylaniline

A recent and efficient approach involves the direct trifluoromethylation of N-methylaniline derivatives using trifluoromethyl sulfonate salts and silver fluoride under mild conditions. According to a procedure reported in the Royal Society of Chemistry supplemental data, N-methylaniline is reacted with sodium trifluoromethanesulfinate (CF3SO2Na) and triphenylphosphine (PPh3) in acetonitrile, followed by the addition of silver fluoride (AgF) and heating at 50 °C for 5 hours. This one-pot method yields this compound as a colorless oil with an 82% yield after purification by column chromatography. The reaction proceeds under nitrogen atmosphere in a glovebox, highlighting the sensitivity of reagents involved.

| Reagent | Amount (equiv.) | Notes |

|---|---|---|

| N-Methylaniline | 1.0 | Substrate |

| Sodium trifluoromethanesulfinate (CF3SO2Na) | 1.5 | CF3 source |

| Triphenylphosphine (PPh3) | 3.0 | Activator |

| Silver fluoride (AgF) | 4.5 | Fluoride source |

| Solvent | Acetonitrile (MeCN) | 2.5 mL per 0.5 mmol substrate |

| Temperature | 50 °C | 5 hours reaction time |

This method is notable for its operational simplicity, mild conditions, and relatively high yield, making it attractive for laboratory-scale synthesis of trifluoromethylated anilines.

Multi-Step Synthetic Routes via Nitration, Methylation, and Reduction

Several industrially relevant methods rely on classical aromatic substitution reactions, including nitration, methylation, and reduction steps, often starting from substituted benzene derivatives.

Nitration and Methylation of Benzotrifluoride Derivatives

A Chinese patent (CN117843497A) describes a three-step industrial process starting from benzotrifluoride:

- Nitration: Benzotrifluoride undergoes nitration with concentrated nitric and sulfuric acids at 40–60 °C to yield a nitro-substituted intermediate.

- Methylation: The nitro intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of strong bases such as butyllithium or lithium diisopropylamide (LDA) at low temperatures (-20 to -30 °C).

- Reduction: The nitro group is reduced to an amino group using zinc powder in acetic acid or catalytic hydrogenation with palladium on charcoal under hydrogen atmosphere.

This route yields 2-methyl-3-trifluoromethylaniline, a close structural analog, with high purity and good yield (up to 86% in methylation step). The process is designed for scalability and cost-effectiveness, avoiding highly toxic reagents and complicated separations.

Summary Table of Key Steps:

| Step | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1. Nitration | Electrophilic aromatic substitution | Concentrated HNO3/H2SO4, 40–60 °C | Controlled addition of nitrating agents |

| 2. Methylation | Alkylation | Dimethyl sulfate or methyl iodide, LDA or n-BuLi, -20 to -30 °C | 86% yield (crude product) |

| 3. Reduction | Nitro to amine | Zinc powder (600–2000 mesh), acetic acid, 50–70 °C or Pd/C hydrogenation | High purity amino product |

This method is advantageous for industrial production due to the use of relatively inexpensive reagents and avoidance of harsh fluorination steps.

Reductive Dechlorination of Chlorinated Intermediates

European patent EP0039810A1 discloses a method for preparing 2-trifluoromethylaniline derivatives by reductive dechlorination of chlorinated nitro or amino compounds. The process involves:

- Starting from 2-nitro-5-chloro-trifluoromethylbenzene or its amino derivative.

- Catalytic hydrogenation using palladium on carbon (5% Pd) in methanol with triethylamine as an acid acceptor.

- Reaction conditions: 50 °C, 30 bar hydrogen pressure, for 3 hours.

- Workup includes filtration, solvent removal, and distillation to isolate the trifluoromethylaniline.

This method achieves yields of about 78%, with the product characterized by boiling point 61–63 °C at 15 mbar and refractive index $$n_D^{20}$$ 1.4819.

This route is industrially relevant for producing trifluoromethyl aniline intermediates used in dye manufacture and other applications. However, it requires handling of high-pressure hydrogenation equipment and chlorinated intermediates.

Alternative Multi-Step Routes via Isocyanate Intermediates

US patent US6333434B1 describes a multi-step synthesis involving:

- Nitration of benzotrichlorides with sulfuric and fuming nitric acid.

- Conversion to trichloromethylphenyl isocyanates via chlorination of methylphenyl isocyanate.

- Reaction of the isocyanate with anhydrous hydrofluoric acid, followed by hydrolysis to yield trifluoromethylaniline hydrofluoride.

- Liberation of free aniline by base treatment.

Reduction of nitro groups to amines is achieved chemically (hydrazine hydrate, tin(II) chloride, iron, etc.) or catalytically (Raney nickel or palladium catalysts) under mild conditions (20–100 °C, 1–50 bar hydrogen pressure).

Though effective, this method involves multiple stages and hazardous reagents such as hydrofluoric acid, limiting its practicality.

Recent Advances: Metallaphotocatalytic Coupling

A cutting-edge method reported in Nature (2024) demonstrates the use of nickel/photoredox catalysis for the modular synthesis of N-trifluoroalkyl anilines, including complex trifluoromethylated derivatives. This method uses:

- Nitroarenes,

- Tertiary alkylamines,

- Redox-active esters,

- Trifluoropropene as a trifluoromethyl source.

The reaction proceeds under mild photocatalytic conditions with high chemo- and regioselectivity, yielding intricate N-trifluoroalkyl anilines in good yields (~76%). This method allows the introduction of trifluoromethyl groups with additional functionalization, expanding the scope for pharmaceutical applications.

While promising, this approach is more suited for complex molecule synthesis rather than bulk production.

Comparative Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the trifluoromethyl group or the aniline moiety is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

N,2-dimethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism by which N,2-dimethyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl Substitution

The position of the -CF₃ group significantly impacts activity:

Key Insight : The ortho effect enhances bioactivity due to reduced basicity and optimized steric interactions, as seen in 2-(trifluoromethyl)aniline derivatives .

Nitrogen Substitution Variants

Varying N-substituents alter electronic and steric profiles:

Key Insight: N-Methyl substitution balances steric bulk and electron donation, whereas nitro groups (-NO₂) may reduce activity due to increased electrophilicity .

Halogenated and Functionalized Derivatives

Halogenation and functional group addition modulate reactivity:

Key Insight : Dual -CF₃ groups enhance lipophilicity but may compromise solubility, while chlorine improves crystallinity in cocrystals .

Q & A

Q. What are the common synthetic routes for N,2-dimethyl-N-(trifluoromethyl)aniline, and how can their yields be optimized?

Methodological Answer:

- Three-component aminoselenation : Reacting arynes with selenium reagents (e.g., PhSeSePh) and amines under controlled conditions. For example, derivatives of this compound (e.g., compound 4n in ) are synthesized via this route. Optimization involves catalyst selection (e.g., Pd or Cu), solvent polarity adjustments (DMF or THF), and temperature modulation (80–120°C) .

- Halogenation-coupled cross-coupling : Bromination of precursor anilines using N-bromosuccinimide (NBS) in DMF (60°C, 2 hours), followed by coupling with methyl or trifluoromethyl groups via palladium-catalyzed reactions (e.g., tetrakis(triphenylphosphine)palladium(0)) .

- Yield optimization strategies :

- Catalyst tuning : Transition-metal catalysts (e.g., Pd(0)) enhance coupling efficiency.

- Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray crystallography : Resolves molecular geometry and substituent orientation. SHELX programs (e.g., SHELXL) refine crystal structures using Mo Kα radiation .

- FT-IR and UV-Vis spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) and electronic transitions .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks) .

Q. How do the dimethyl and trifluoromethyl substituents influence solubility and stability?

Methodological Answer:

- Solubility :

- The trifluoromethyl group increases hydrophobicity, reducing water solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for reactions.

- Dimethylamino groups enhance solubility in moderately polar solvents (e.g., dichloromethane) .

- Stability :

- Light-sensitive due to the aromatic amine core. Store in amber vials under inert gas (N₂/Ar).

- Stability under acidic/basic conditions should be tested via pH-controlled degradation studies .

Advanced Questions

Q. How do electronic effects of the trifluoromethyl group dictate reactivity in electrophilic substitution?

Methodological Answer:

- Inductive withdrawal : The -CF₃ group withdraws electron density via σ-bonds, deactivating the aromatic ring and directing electrophiles to meta/para positions.

- Resonance effects : Minimal resonance donation due to the electronegativity of fluorine.

- Basicity reduction : The -CF₃ group decreases the amine’s basicity (pKa ~1–2 units lower than unsubstituted anilines), as seen in analogous p-(trifluoromethyl)aniline derivatives .

- Experimental validation : Competitive electrophilic substitution (e.g., nitration) with regiochemical analysis via HPLC or GC-MS .

Q. How can computational methods resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer:

- Density Functional Theory (DFT) :

- Troubleshooting steps :

Q. What strategies improve yields in multi-step syntheses of this compound?

Methodological Answer:

-

Stepwise optimization :

-

In-line monitoring : Use TLC or inline IR to track intermediate formation.

-

Workflow :

Step Key Parameters Yield Optimization Bromination NBS in DMF, 60°C Excess NBS, anhydrous conditions Coupling Pd(0), 80°C Ligand-to-Pd ratio (3:1) Purification C18 column Gradient elution (ACN/H₂O)

Q. How are SHELX programs applied in structural analysis of this compound?

Methodological Answer:

Q. Table 1: Synthetic Routes Comparison

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Three-component aminoselenation | Arynes, PhSeSePh, amines, 80°C | 60–75% | |

| Bromination-cross coupling | NBS, Pd(0), DMF, 60–80°C | 70–85% |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Data for Analogues | Application to Target Compound |

|---|---|---|

| ¹⁹F NMR | δ -60 to -65 ppm (CF₃) | Confirm -CF₃ substitution position |

| X-ray | C-C bond lengths: 1.39–1.42 Å | Resolve steric effects of -N(CH₃)₂ |

| DFT (B3LYP) | HOMO-LUMO gap: ~5.2 eV | Predict reactivity in substitutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.